N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide
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Overview
Description
N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline core, which is a common scaffold in medicinal chemistry due to its presence in various natural alkaloids.
Preparation Methods
The synthesis of N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide typically involves several key steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through methods such as the Bischler-Napieralski reaction, Pictet-Spengler reaction, or Pomeranz-Fritsch reaction.
Introduction of the Propionyl Group: This step involves the acylation of the tetrahydroisoquinoline core with propionyl chloride under basic conditions.
Attachment of the Cyclohexanecarboxamide Moiety: This can be done through amide bond formation using cyclohexanecarboxylic acid and appropriate coupling reagents like EDCI or DCC.
Chemical Reactions Analysis
N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen, using reagents like alkyl halides.
Scientific Research Applications
N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential neuroprotective effects and its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and uptake.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell survival, contributing to its neuroprotective effects.
Comparison with Similar Compounds
N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide can be compared with other tetrahydroisoquinoline derivatives:
N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide: This compound has a similar structure but with an acetamide group instead of a cyclohexanecarboxamide group.
N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide: This derivative includes a naphthalene sulfonamide moiety, which may confer different biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-2-18(22)21-11-10-14-8-9-17(12-16(14)13-21)20-19(23)15-6-4-3-5-7-15/h8-9,12,15H,2-7,10-11,13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATJBFDFHVMJRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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